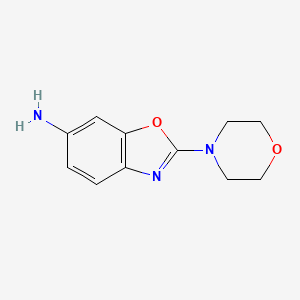

2-Morpholin-4-yl-1,3-benzoxazol-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

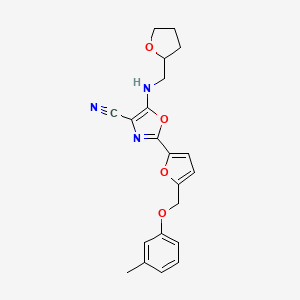

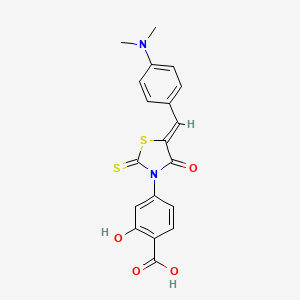

2-Morpholin-4-yl-1,3-benzoxazol-6-amine is a compound that features a morpholine ring, which is a common moiety in medicinal chemistry due to its versatility and favorable pharmacokinetic properties. The morpholine ring is attached to a benzoxazole structure, another important pharmacophore in drug design. This combination of rings suggests that the compound could have interesting biological activities and could serve as a key intermediate in the synthesis of various pharmacologically active agents.

Synthesis Analysis

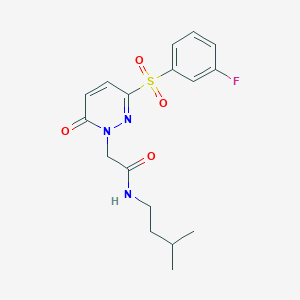

The synthesis of related morpholine-containing compounds has been described in the literature. For instance, a method for synthesizing disulfides that incorporate the morpholine moiety has been developed through electrochemical synthesis, involving the electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole . Additionally, morpholine derivatives have been synthesized by condensation reactions, as seen in the preparation of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, which involved the condensation of isocyanato compounds with morpholine-substituted indazoles . These methods highlight the versatility of morpholine in synthetic chemistry and its ability to participate in various chemical reactions to yield complex structures.

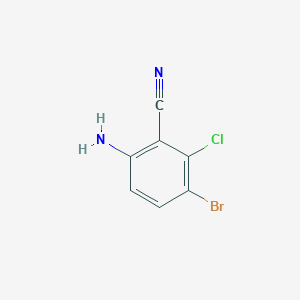

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be quite complex, and their analysis often requires advanced techniques such as crystallography. For example, the crystal structure of a morpholine-containing indazole derivative was determined, revealing that it belongs to the monoclinic system with specific space group parameters . Such detailed structural information is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Morpholine derivatives can undergo a variety of chemical reactions. The electrochemical method mentioned earlier leads to the formation of disulfide bonds through a Michael-type addition followed by intramolecular nucleophilic substitution . Other reactions include the synthesis of triazolones from reactions with formaldehyde and morpholine, demonstrating the reactivity of the morpholine moiety in condensation reactions . These reactions are important for the modification and functionalization of the morpholine ring, allowing for the creation of diverse compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the presence of the morpholine ring can affect the compound's solubility, boiling point, and stability. The crystallographic analysis provides insights into the compound's solid-state properties, such as lattice parameters and molecular packing, which can influence its solubility and reactivity . Theoretical and spectroscopic studies, including IR, NMR, and computational methods, can predict and confirm the physical properties of these compounds, such as bond lengths, angles, and electronic properties like HOMO-LUMO gaps .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Novel Synthesis Techniques : Research has delved into innovative synthetic routes for creating derivatives of 2-Morpholin-4-yl-1,3-benzoxazol-6-amine, demonstrating their versatility in chemical synthesis. For instance, one study highlighted the synthesis of 4H-1,3-benzoxazin-4-ones from 2,2-diazidobenzofuran-3(2H)-ones, showcasing the compound's role in developing various biologically active molecules (Prajapati et al., 2019).

- Crystal Structure Elucidation : The crystal structure of derivatives, such as 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide, has been determined, providing insights into the molecular arrangement and potential interaction mechanisms with biological targets (Lu et al., 2017).

Biological Activities

- Antimicrobial Activities : Several studies have reported on the antimicrobial properties of compounds synthesized from this compound. These compounds exhibit significant activities against various bacteria and fungi, underscoring their potential in developing new antimicrobial agents (Bektaş et al., 2007).

- Antitumor and Anti-cancer Properties : Derivatives have shown promising results in inhibiting the proliferation of cancer cell lines, suggesting their application in cancer research and potential therapeutic uses (Jiu-Fu Lu et al., 2017; 2018).

Safety and Hazards

The safety information for “2-Morpholin-4-yl-1,3-benzoxazol-6-amine” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound.

Propriétés

IUPAC Name |

2-morpholin-4-yl-1,3-benzoxazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZCAIYMTLZRFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(O2)C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine](/img/structure/B2500463.png)

![N-(3-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2500470.png)

![2-(thiophen-2-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2500471.png)

![Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2500474.png)

![6-Chloro-N-[[1-[(1-cyanocyclopropyl)methyl]triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2500476.png)